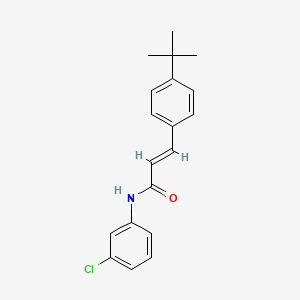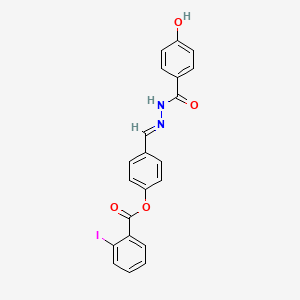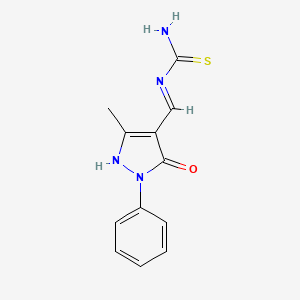
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid: is an organic compound characterized by the presence of a phenyl ring substituted with hexyloxy and methoxy groups, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde and 1-bromohexane.
Etherification: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is etherified using 1-bromohexane in the presence of a base such as potassium carbonate, yielding 4-(hexyloxy)-3-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde group of 4-(hexyloxy)-3-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base like piperidine, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield saturated derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: 3-(4-(Hexyloxy)-3-formylphenyl)acrylic acid.
Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid serves as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of polymers and advanced materials.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be explored for its effects on cellular pathways, enzyme inhibition, or as a precursor for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, coatings, and as a monomer in polymer synthesis. Its unique properties might also find applications in the development of organic electronic materials.
作用機序
The mechanism by which 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acrylic acid moiety can participate in Michael addition reactions, potentially modifying biomolecules or synthetic polymers.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)acrylic acid: Lacks the hexyloxy group, which may affect its solubility and reactivity.
3-(4-(Butyloxy)-3-methoxyphenyl)acrylic acid:
Uniqueness
The presence of both hexyloxy and methoxy groups in 3-(4-(Hexyloxy)-3-methoxyphenyl)acrylic acid provides a unique combination of hydrophobic and hydrophilic characteristics, enhancing its versatility in various chemical and industrial applications.
This detailed overview highlights the significance and potential of this compound in multiple domains, from synthetic chemistry to industrial applications
特性
分子式 |
C16H22O4 |
|---|---|
分子量 |
278.34 g/mol |
IUPAC名 |
(E)-3-(4-hexoxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7-10,12H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
InChIキー |
HNFBZVATEOWBTI-CSKARUKUSA-N |
異性体SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)




![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)



![4-chloro-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11991226.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991231.png)
